

1H NMR and 13C NMR spectral data of [4-(2-Furyl)phenyl]methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *[4-(2-Furyl)phenyl]methanol*

Cat. No.: B101486

[Get Quote](#)

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of **[4-(2-Furyl)phenyl]methanol**

Introduction

[4-(2-Furyl)phenyl]methanol, a bifunctional organic compound featuring a furan ring linked to a benzyl alcohol moiety, serves as a valuable building block in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for ensuring purity, verifying synthetic outcomes, and understanding their chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing unparalleled insight into the molecular framework at the atomic level.[\[1\]](#)[\[2\]](#)

This technical guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of **[4-(2-Furyl)phenyl]methanol**. We will dissect the expected spectral features, explaining the causal relationships between the molecular structure and the observed chemical shifts and coupling patterns. Furthermore, this guide provides a self-validating, field-proven protocol for the acquisition and processing of high-quality NMR data for this class of compounds.

Molecular Structure and Atom Numbering

To facilitate unambiguous spectral assignment, the following standardized numbering scheme for **[4-(2-Furyl)phenyl]methanol** is employed throughout this guide.

Caption: Atom numbering scheme for **[4-(2-Furyl)phenyl]methanol**.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For **[4-(2-Furyl)phenyl]methanol**, the spectrum is characterized by distinct signals from the furan ring, the para-substituted phenyl ring, the benzylic methylene group, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Assigned Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2, H-6	~ 7.65	d	J = 8.2	2H
H-3, H-5	~ 7.40	d	J = 8.2	2H
H-5'	~ 7.45	dd	J = 1.8, 0.8	1H
H-3'	~ 6.65	dd	J = 3.4, 0.8	1H
H-4'	~ 6.45	dd	J = 3.4, 1.8	1H
H-7 (CH ₂)	~ 4.70	s	-	2H
OH	1.5 - 3.0	br s	-	1H

Note: Data are predicted based on analysis of structurally similar compounds and established chemical shift principles. The residual solvent peak for CDCl₃ appears at 7.26 ppm.

Expert Interpretation of the ¹H NMR Spectrum

- Phenyl Protons (H-2, H-6, H-3, H-5): The para-substitution pattern on the benzene ring results in a classic AA'BB' spin system, which often appears as two distinct doublets.
 - The protons H-2 and H-6 are ortho to the electron-donating hydroxymethyl group and ortho to the furan ring. They are expected to appear as a doublet around δ 7.65.

- The protons H-3 and H-5 are ortho to the furan ring and are expected to be a doublet around δ 7.40. The observed splitting pattern arises from coupling only to their respective ortho neighbors ($^3J_{HH} \approx 8.2$ Hz).[3]
- Furan Protons (H-3', H-4', H-5'): The three protons on the furan ring are chemically distinct and exhibit characteristic couplings.
 - H-5' ($\delta \sim 7.45$): This proton is adjacent to the electronegative oxygen atom, causing it to be the most deshielded of the furan protons. It appears as a doublet of doublets due to coupling with H-4' ($^3J \approx 1.8$ Hz) and a long-range coupling with H-3' ($^4J \approx 0.8$ Hz).[4]
 - H-3' ($\delta \sim 6.65$): This proton is adjacent to the point of substitution on the phenyl ring. It appears as a doublet of doublets due to coupling with H-4' ($^3J \approx 3.4$ Hz) and H-5' ($^4J \approx 0.8$ Hz).
 - H-4' ($\delta \sim 6.45$): This proton is typically the most shielded furan proton. It appears as a doublet of doublets from coupling to both H-3' ($^3J \approx 3.4$ Hz) and H-5' ($^3J \approx 1.8$ Hz).
- Benzylic Protons (H-7, CH_2): The two methylene protons are chemically equivalent and are adjacent to both an oxygen atom and an aromatic ring. This deshielding environment shifts their resonance downfield to approximately δ 4.70.[5] Because there are no adjacent protons, the signal appears as a sharp singlet.
- Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable (typically δ 1.5-3.0) and depends on concentration, solvent, temperature, and the presence of water.[6] It undergoes rapid chemical exchange, which averages out any coupling to the benzylic protons, resulting in a broad singlet. Its identity can be confirmed by adding a drop of D_2O to the NMR tube, which causes the OH signal to disappear due to proton-deuterium exchange.

^{13}C NMR Spectral Data Analysis

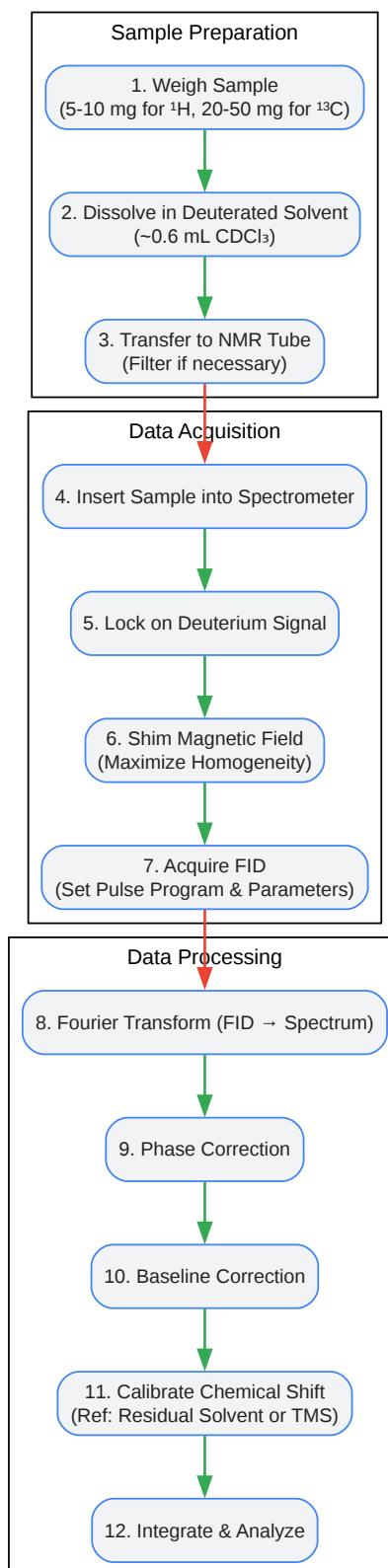
The proton-decoupled ^{13}C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment.

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Assigned Carbon	Chemical Shift (δ , ppm)
C-1	~ 140.5
C-2, C-6	~ 127.5
C-3, C-5	~ 124.0
C-4	~ 130.0
C-7 (CH_2)	~ 65.0
C-2'	~ 153.0
C-3'	~ 105.0
C-4'	~ 111.8
C-5'	~ 142.5

Note: Data are predicted based on analysis of structurally similar compounds and established substituent effects. The solvent peak for CDCl_3 appears as a triplet at 77.16 ppm.[7][8]

Expert Interpretation of the ^{13}C NMR Spectrum


- Aromatic Carbons (C-1 to C-6):
 - C-1 (δ ~140.5): This is a quaternary carbon attached to the hydroxymethyl group. Its chemical shift is influenced by this substituent.
 - C-4 (δ ~130.0): This quaternary carbon is attached to the furan ring.
 - C-2, C-6 and C-3, C-5: These pairs of protonated carbons are equivalent due to molecular symmetry and appear at approximately δ 127.5 and δ 124.0, respectively.
- Furan Carbons (C-2' to C-5'):
 - C-2' (δ ~153.0): This quaternary carbon is bonded to the phenyl ring and the furan oxygen, making it significantly deshielded.
 - C-5' (δ ~142.5): This carbon is adjacent to the oxygen and is also highly deshielded.

- C-3' and C-4' (δ ~105.0 and ~111.8): These two protonated carbons are the most shielded of the aromatic/heteroaromatic carbons, a characteristic feature of the furan ring system.
[\[4\]](#)[\[9\]](#)
- Benzylic Carbon (C-7): The benzylic carbon resonance appears around δ 65.0, a typical value for a carbon atom singly bonded to an oxygen atom in a benzylic alcohol.[\[10\]](#)[\[11\]](#)

Experimental Protocol for NMR Analysis

The acquisition of high-resolution, artifact-free NMR spectra is contingent upon meticulous sample preparation and systematic instrument operation.

Workflow for NMR Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Standard workflow for small molecule NMR analysis.

Step-by-Step Methodology

- Sample Preparation: a. Accurately weigh 5-10 mg of **[4-(2-Furyl)phenyl]methanol** for ^1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.[12] b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3). The choice of solvent is critical; it must fully dissolve the sample without its own signals obscuring regions of interest.[13] c. Gently vortex or sonicate the vial to ensure the sample is completely dissolved, creating a homogenous solution.[14] d. Using a Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in the pipette.[15] e. Cap the NMR tube securely to prevent solvent evaporation.
- Data Acquisition (Using a Modern FT-NMR Spectrometer): a. Insert the NMR tube into the spectrometer's spinner and place it in the sample changer or directly into the magnet. b. Locking: Instruct the spectrometer software to lock onto the deuterium signal of the solvent (e.g., CDCl_3). This step ensures the stability of the magnetic field during the experiment.[13] c. Shimming: Perform an automated or manual shimming routine. This process optimizes the homogeneity of the magnetic field (B_0) across the sample volume, which is crucial for achieving sharp, well-resolved peaks.[13] d. Load a standard ^1H acquisition experiment. Key parameters include the spectral width, acquisition time, relaxation delay (typically 1-5 seconds for quantitative ^1H NMR), and the number of scans. For a sample of this concentration, 8 to 16 scans are usually sufficient. e. For ^{13}C NMR, load a proton-decoupled experiment (e.g., zgpg30). A higher number of scans (e.g., 128 to 1024) will be necessary due to the low natural abundance of the ^{13}C isotope.[16][17] f. Initiate the acquisition to collect the Free Induction Decay (FID) signal.
- Data Processing: a. Apply a Fourier Transform (FT) to convert the time-domain FID signal into the frequency-domain NMR spectrum.[2] b. Perform phase correction to ensure all peaks are in the positive absorptive mode. c. Apply a baseline correction to obtain a flat spectral baseline. d. Calibrate the chemical shift axis. For CDCl_3 , reference the residual solvent peak to δ 7.26 ppm for ^1H or δ 77.16 ppm for ^{13}C spectra. e. For the ^1H spectrum, integrate the signals to determine the relative ratios of the different types of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the molecular structure.

Conclusion

The ^1H and ^{13}C NMR spectra of **[4-(2-Furyl)phenyl]methanol** provide a definitive fingerprint of its molecular structure. The ^1H spectrum is characterized by distinct patterns for the para-substituted phenyl ring and the three unique furan protons, alongside singlets for the benzylic and hydroxyl groups. The ^{13}C spectrum confirms the presence of eleven unique carbon environments, with chemical shifts that align with the expected electronic effects of the furan, phenyl, and hydroxymethyl moieties. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectral data for the unambiguous characterization of this and related compounds, ensuring the integrity and validity of their scientific work.

References

- Organic Spectroscopy International. (2017). 2-Phenylfuran.
- Alwsci. (2025). How To Prepare And Run An NMR Sample.
- MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide.
- Scribd. NMR Sample Preparation Guide.
- UCL. (n.d.). Sample Preparation.
- Organamation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
- SpectraBase. 2-Phenylfuran.
- Iowa State University. NMR Sample Preparation.
- Springer Nature. (2024). NMR spectroscopy of small molecules in solution.
- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
- Wikipedia. Nuclear magnetic resonance spectroscopy.
- Scribd. Benzyl Alcohol, A-methyl-3,4,5-Tri - Methoxy-, - Optional (13c NMR) - Chemical Shifts - Spectrabase.
- Oregon State University. 13C NMR Chemical Shifts.
- Organic Syntheses. Procedure.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0003119).
- UCLA. Table of Characteristic Proton NMR Shifts.
- UCL. Chemical shifts.
- IntechOpen. (2017). ^1H and ^{13}C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- SciSpace. (2017). ^1H and ^{13}C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1.
- Chemistry Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ^1H -NMR spectrum?.
- MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-Phenylfuran [orgspectroscopyint.blogspot.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ^{13}C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. spectrabase.com [spectrabase.com]
- 10. Benzyl alcohol(100-51-6) ^{13}C NMR [m.chemicalbook.com]
- 11. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 15.09 MHz, CDCl_3 , experimental) (HMDB0003119) [hmdb.ca]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. organomation.com [organomation.com]
- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectral data of [4-(2-Furyl)phenyl]methanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101486#1h-nmr-and-13c-nmr-spectral-data-of-4-2-furyl-phenyl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com